Methyl 4-formylcubane-1-carboxylate
Overview
Description
Methyl 4-formylcubane-1-carboxylate is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formylcubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common method includes the formylation of cubane-1-carboxylate followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of formylating agents such as formic acid or formyl chloride, and catalysts like Lewis acids to facilitate the reaction .
Industrial Production Methods
the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylcubane-1-carboxylate can undergo various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: 4-formylcubane-1-carboxylic acid.
Reduction: 4-hydroxymethylcubane-1-carboxylate.
Substitution: Various substituted cubane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formylcubane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-formylcubane-1-carboxylate is not well-documented. its effects are likely related to its ability to interact with various molecular targets due to its unique cubane structure. The formyl and ester groups can participate in various chemical reactions, potentially modifying biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Cubane-1-carboxylate: A precursor in the synthesis of Methyl 4-formylcubane-1-carboxylate.
4-formylcubane-1-carboxylic acid: An oxidation product of this compound.
4-hydroxymethylcubane-1-carboxylate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a cubane core with formyl and ester functional groups.
Properties
IUPAC Name |
methyl 4-formylcubane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVULKFAPHFCDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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